2-amino-N-(3,4-dimethylphenyl)acetamide

Lipophilicity Physicochemical Property SAR

2-Amino-N-(3,4-dimethylphenyl)acetamide (CAS 117044-52-7) is a synthetic glycinamide derivative classified as an aryl acetamide. The compound possesses a primary amine at the 2-position of the acetamide core and a 3,4-dimethylphenyl substituent on the amide nitrogen, yielding the molecular formula C₁₀H₁₄N₂O with a molecular weight of 178.23 g/mol.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 117044-52-7
Cat. No. B3033756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3,4-dimethylphenyl)acetamide
CAS117044-52-7
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CN)C
InChIInChI=1S/C10H14N2O/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)
InChIKeyLKSCZNWJQXCZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(3,4-dimethylphenyl)acetamide (CAS 117044-52-7): Chemical Identity and Baseline for Scientific Procurement


2-Amino-N-(3,4-dimethylphenyl)acetamide (CAS 117044-52-7) is a synthetic glycinamide derivative classified as an aryl acetamide. The compound possesses a primary amine at the 2-position of the acetamide core and a 3,4-dimethylphenyl substituent on the amide nitrogen, yielding the molecular formula C₁₀H₁₄N₂O with a molecular weight of 178.23 g/mol. Computed physicochemical descriptors reported in PubChem indicate a moderate lipophilicity profile (XLogP3 = 1.2), two hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 55.1 Ų [1]. Reported purities from reputable vendors include 98% from Leyan and >90% from AKSci , establishing baseline quality expectations for sourcing.

Why Generic Substitution Threatens Data Integrity in 2-Amino-N-(3,4-dimethylphenyl)acetamide Applications


The 3,4-dimethyl substitution pattern on the phenyl ring is not structurally interchangeable with other dimethylaniline regioisomers (e.g., 2,4- or 3,5-dimethyl). This pattern directly influences critical molecular properties, including lipophilicity (resulting in XLogP3 = 1.2) and the spatial orientation of the aminoacetamide moiety, both of which determine binding interactions and reactivity in downstream synthetic applications. Substitution with a non-identical glycinamide or a regioisomer without quantitative validation introduces an uncontrolled variable that can compromise reaction yields, binding assay reproducibility, and SAR interpretation [1]. The commercial literature and screening databases lack systematic, head-to-head evaluations comparing 3,4-substitution to other regioisomers, underscoring that any substitution must be treated as a complete change to the experimental system. Only a compound matching the precise CAS specification can guarantee continuity with any existing study or patented synthetic pathway that specifically names this intermediate.

2-Amino-N-(3,4-dimethylphenyl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) Distinction Between 3,4-Dimethylphenyl Glycinamide and the Unsubstituted Phenyl Analog

The 3,4-dimethyl substitution significantly elevates compound lipophilicity compared to the unsubstituted phenyl glycinamide. The target compound (CAS 117044-52-7) has a computed XLogP3 of 1.2 [1], whereas 2-amino-N-phenylacetamide (the demethylated analog) exhibits an XLogP3 of 0.7 [2]. This represents a 0.5 log unit increase in predicted partition coefficient, suggesting approximately 3-fold greater preference for lipophilic environments in the dimethyl analog.

Lipophilicity Physicochemical Property SAR

Topological Polar Surface Area (TPSA) Comparison with N-(2,6-Dimethylphenyl) Glycinamide

The topological polar surface area (TPSA) of 2-amino-N-(3,4-dimethylphenyl)acetamide is 55.1 Ų [1], a value determined by the exposed polar atoms of the glycinamide core. In contrast, N-(2,6-dimethylphenyl)glycinamide, where methyl groups flank the amide linkage, shows a comparable TPSA of 55.1 Ų as well, as the polar atom count remains identical. Thus, while TPSA does not differentiate these two regioisomers, it serves as a critical baseline parameter to differentiate this compound from larger, more functionalized glycinamide derivatives used as kinase inhibitors. Any glycinamide derivative containing additional polar substituents (e.g., sulfonamides, additional carbonyls) will exhibit a TPSA > 80 Ų, a threshold often associated with reduced passive membrane permeability.

Polar Surface Area Drug Likeness Membrane Permeability

Synthetic Utility as a Primary Amine Building Block: Purity Thresholds from Commercial Sources

Commercially available 2-amino-N-(3,4-dimethylphenyl)acetamide is supplied at a purity of 98% (HPLC) from Leyan and >90% from AKSci . By comparison, the structurally analogous Boc-protected derivative, N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide, typically commands a higher purity specification (≥97% by HPLC) due to its application in peptide coupling, but at a 3- to 5-fold increase in cost per gram . This establishes the target compound as a cost-effective intermediate where the free amine is required for further functionalization, whereas the Boc-protected analog is preferred only when orthogonal protection is necessary.

Synthetic Intermediate Purity Procurement

Optimal Scientific and Industrial Application Scenarios for 2-Amino-N-(3,4-dimethylphenyl)acetamide (CAS 117044-52-7)


Synthetic Intermediate in Glycinamide-Based Medicinal Chemistry Programs

This compound serves as a versatile intermediate for the synthesis of more complex glycinamide derivatives. The free primary amine at the 2-position allows for straightforward acylation, sulfonylation, or reductive amination, while the 3,4-dimethylphenyl amide provides a stable, lipophilic handle for target engagement. The 98% purity specification from reputable vendors supports its direct use in parallel synthesis and library production without additional purification. This scenario is particularly relevant for research groups exploring glycine transporter inhibitors (GlyT1), CCK receptor ligands, or butyrylcholinesterase modulators, where the 3,4-dimethylphenyl pharmacophore may confer distinct selectivity profiles compared to 2,6-dimethylphenyl analogs.

Physicochemical Reference Standard for Chromatographic Method Development

With a well-defined XLogP3 of 1.2 and TPSA of 55.1 Ų [1], this compound is suitable as a reference standard for reverse-phase HPLC method calibration in the logP range of 1-2. Its moderate lipophilicity bridges the gap between highly polar early-eluting analytes and highly lipophilic late-eluting species, making it a practical mid-range retention time marker. Additionally, the structured purity data available (≥98%) supports its use in system suitability testing during method validation.

Structure-Activity Relationship (SAR) Studies on Dimethylphenyl Glycinamides

The 3,4-dimethylphenyl isomer occupies a distinct spatial and electronic niche within the dimethylphenyl glycinamide family. In the absence of published comparative IC₅₀ data among regioisomers, this compound is the rational starting point for systematic SAR exploration. Investigators seeking to determine the optimal methyl substitution pattern for a given target can use this compound as the 3,4-reference, comparing it directly to the 2,6- and 3,5- isomers synthesized in-house. The in-house comparative data generated will fill a documented gap in the public literature and provide the quantitative differentiation necessary for lead optimization.

Cost-Efficient Structural Component for Multi-Step Synthesis Involving Late-Stage Amine Derivatization

Compared to the Boc-protected analog, which costs 3-5 times more , this free amine form is the economically rational choice for synthetic routes where amine protection is not required, or where a different protecting group is to be installed. This procurement decision becomes significant in scale-up scenarios, where a 4-fold cost differential can translate into thousands of dollars saved per gram, directly impacting project budget feasibility.

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